

## Application Note: Asymmetric Synthesis of 2-Substituted Morpholines via Rhodium-Catalyzed Hydrogenation

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Compound of Interest		
Compound Name:	(4-Benzylmorpholin-2- yl)methanamine	
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#### Introduction

Chiral 2-substituted morpholines are crucial structural motifs found in a wide array of pharmaceuticals and bioactive molecules. Their synthesis in an enantiomerically pure form is of significant interest to researchers in medicinal chemistry and drug development. This application note details a highly efficient and practical protocol for the asymmetric synthesis of 2-substituted morpholines through the asymmetric hydrogenation of N-acyl dehydromorpholine precursors. This method, employing a rhodium complex with a large-bite-angle bisphosphine ligand, offers high yields and excellent enantioselectivities, making it a valuable tool for accessing these important chiral heterocycles.[1][2][3][4]

The transition-metal-catalyzed asymmetric hydrogenation represents a powerful strategy for creating chiral molecules due to its high efficiency, operational simplicity, and atom economy.[1] [5] This specific protocol overcomes the challenges associated with the synthesis of 2-substituted chiral morpholines, which has been historically difficult due to the congested and electron-rich nature of the dehydromorpholine substrates.[1][5] The introduction of an N-acyl directing group is a key strategy for activating the substrate towards hydrogenation.[1][5]

## **Key Features of the Method:**



- High Enantioselectivity: Achieves up to 99% enantiomeric excess (ee) for a variety of substrates.[1][4]
- Excellent Yields: Products are typically obtained in quantitative yields.[1][3]
- Broad Substrate Scope: Tolerates a range of substituents on the aromatic ring of the dehydromorpholine precursor.
- Scalability: The reaction can be successfully performed on a gram scale.[1][3]
- Practical Applications: The resulting chiral morpholines are valuable intermediates for the synthesis of bioactive compounds, such as potent GSK-3β inhibitors and D3 receptor agonists.[2]

# Experimental Protocols General Procedure for Asymmetric Hydrogenation

This protocol outlines the general method for the asymmetric hydrogenation of a 2-substituted-N-acyl-dehydromorpholine.

#### Materials:

- 2-Substituted dehydromorpholine substrate (1.0 equiv)
- [Rh(COD)2]BF4 (1.0 mol%)
- (R)-SKP ligand (1.1 mol%)
- Dichloromethane (DCM), anhydrous
- Hydrogen gas (H2)
- Autoclave or high-pressure reactor

#### Procedure:

In a glovebox, a vial is charged with [Rh(COD)2]BF4 (1.0 mol%) and the (R)-SKP ligand (1.1 mol%).



- Anhydrous DCM is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
- The 2-substituted dehydromorpholine substrate (1.0 equiv) is weighed into a separate vial and dissolved in anhydrous DCM.
- The substrate solution is transferred to the catalyst solution.
- The resulting mixture is transferred to an autoclave.
- The autoclave is purged with hydrogen gas three times and then pressurized to 50 bar H2.
- The reaction is stirred at 35 °C for 24 hours.
- After releasing the pressure, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired 2substituted morpholine product.
- The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

#### **Protocol for N-Cbz Deprotection**

This protocol describes the removal of the carbobenzyloxy (Cbz) protecting group to yield the free N-H morpholine.

#### Materials:

- N-Cbz-2-substituted morpholine (1.0 equiv)
- Palladium on carbon (Pd/C, 10 wt%)
- Methanol (MeOH)
- Hydrogen gas (H2)

#### Procedure:

• The N-Cbz-2-substituted morpholine is dissolved in methanol in a round-bottom flask.



- 10 wt% Pd/C is added to the solution.
- The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
- The reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
- The filtrate is concentrated under reduced pressure to yield the deprotected 2-substituted morpholine. For instance, the deprotection of the 4-fluoro substituted product (2b) affords the free NH morpholine (3b) in 95% yield.[1]

## **Quantitative Data Summary**

The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines.

Entry	Substrate (R group)	Product	Yield (%)	ee (%)
1	Phenyl	2a	>99	92
2	4-Fluorophenyl	2b	>99	92
3	4-Chlorophenyl	2c	>99	93
4	4-Bromophenyl	2d	>99	93
5	4- (Trifluoromethyl) phenyl	2f	>99	94
6	4-Methoxyphenyl	21	>99	94
7	2-Methylphenyl	2m	>99	99
8	2-Methoxyphenyl	2р	>99	99

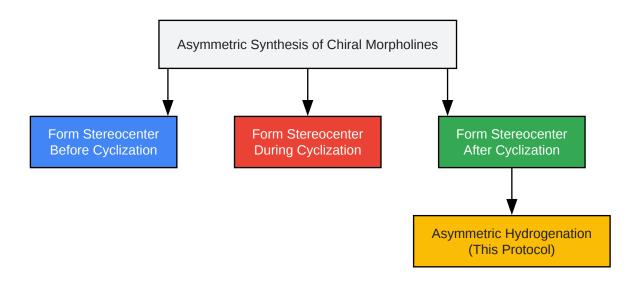


Conditions: Substrate (0.1 mmol), [Rh(COD)2]BF4 (1.0 mol%), (R)-SKP (1.1 mol%) in DCM (1 mL) under 50 bar H2 at 35 °C for 24h. Yields are for the isolated product. Enantiomeric excess was determined by HPLC.

## **Visualizations**

## **Logical Relationship of Synthesis Strategies**

The asymmetric synthesis of chiral morpholines can be approached by forming the key stereocenter at different stages of the synthetic sequence. The currently detailed protocol falls under the "After Cyclization" strategy.



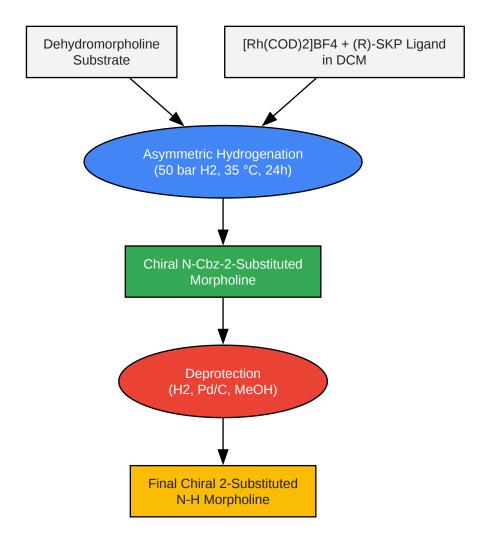
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Caption: Strategies for the asymmetric synthesis of chiral morpholines.[1][2][5]

## **Experimental Workflow**

The following diagram illustrates the workflow for the synthesis and subsequent deprotection of 2-substituted morpholines.





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Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

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